N6-Furfuryl-2-aMinoadenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N6-Furfuryl-2-aMinoadenosine is a purine nucleoside analogue known for its broad antitumor activity. It targets indolent lymphoid malignancies and exhibits anticancer mechanisms by inhibiting DNA synthesis and inducing apoptosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N6-Furfuryl-2-aMinoadenosine involves the reaction of 2-aminoadenosine with furfural in the presence of N-ethyl-N,N-diisopropylamine at 125°C for 48 hours . This method ensures the formation of the desired compound with high purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial applications, ensuring consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N6-Furfuryl-2-aMinoadenosine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the furfuryl group, leading to different derivatives.
Reduction: The compound can be reduced to form simpler analogues.
Substitution: The amino group can be substituted with other functional groups to create diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
N6-Furfuryl-2-aMinoadenosine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing other nucleoside analogues.
Biology: The compound is studied for its role in DNA synthesis inhibition and apoptosis induction.
Wirkmechanismus
N6-Furfuryl-2-aMinoadenosine exerts its effects by inhibiting DNA synthesis and inducing apoptosis in cancer cells. It targets the DNA replication machinery, leading to cell cycle arrest and programmed cell death . The molecular targets include various enzymes involved in DNA synthesis and repair pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N6-Furfuryladenine (Kinetin): Known for its role as a plant cytokine and its applications in agriculture and dermatology.
N6-Methyladenosine: Another nucleoside analogue with distinct biological activities.
Uniqueness
N6-Furfuryl-2-aMinoadenosine stands out due to its specific antitumor activity and its ability to induce apoptosis in cancer cells. Its unique structure allows it to interact with DNA synthesis pathways in a way that other similar compounds do not, making it a valuable tool in cancer research and treatment .
Eigenschaften
Molekularformel |
C15H18N6O5 |
---|---|
Molekulargewicht |
362.34 g/mol |
IUPAC-Name |
2-[2-amino-6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C15H18N6O5/c16-15-19-12(17-4-7-2-1-3-25-7)9-13(20-15)21(6-18-9)14-11(24)10(23)8(5-22)26-14/h1-3,6,8,10-11,14,22-24H,4-5H2,(H3,16,17,19,20) |
InChI-Schlüssel |
DTOXHQUCHLAJFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)CNC2=C3C(=NC(=N2)N)N(C=N3)C4C(C(C(O4)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.